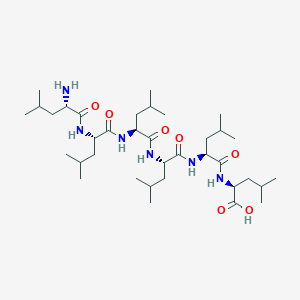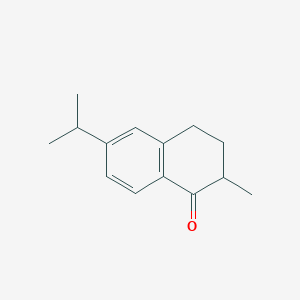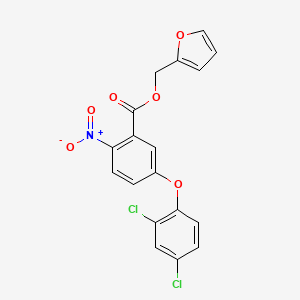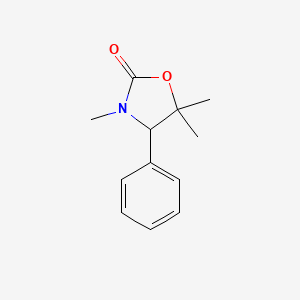![molecular formula C26H42O7 B14607225 Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate CAS No. 60904-02-1](/img/structure/B14607225.png)
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is a complex organic compound with a unique structure that includes acetyl and acetyloxy groups attached to a non-1-yn-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable acetylated alkyne under basic conditions, followed by esterification and acetylation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl and acetyloxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The non-1-yn-1-yl chain provides structural rigidity, which can affect the compound’s overall conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the acetyl and acetyloxy groups.
Acetylacetone: Contains acetyl groups but lacks the ester functionality and the non-1-yn-1-yl chain.
Ethyl acetoacetate: Similar ester functionality but with different substituents.
Uniqueness
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is unique due to its combination of acetyl, acetyloxy, and non-1-yn-1-yl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
60904-02-1 |
|---|---|
Molekularformel |
C26H42O7 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
diethyl 2-acetyl-2-(4-acetyloxynon-1-ynyl)nonanedioate |
InChI |
InChI=1S/C26H42O7/c1-6-9-12-16-23(33-22(5)28)17-15-20-26(21(4)27,25(30)32-8-3)19-14-11-10-13-18-24(29)31-7-2/h23H,6-14,16-19H2,1-5H3 |
InChI-Schlüssel |
AZHAGZHGTIQVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC#CC(CCCCCCC(=O)OCC)(C(=O)C)C(=O)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


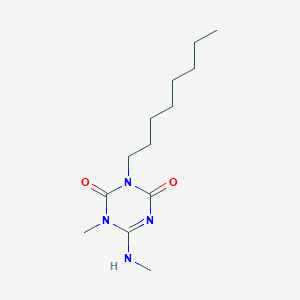


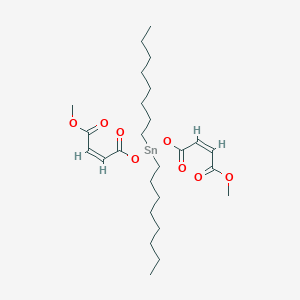

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

